METHYL 4-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE
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Overview
Description
METHYL 4-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of METHYL 4-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common synthetic route includes the condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in the presence of anhydrous potassium carbonate (K₂CO₃) using absolute ethanol as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
METHYL 4-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for developing new antibacterial, antifungal, and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its role in drug development.
Industry: It is used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic agent.
METHYL 4-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE stands out due to its unique combination of the thiazole ring with a benzoate moiety, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 4-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-18-12(17)9-2-4-10(5-3-9)15-11(16)8-20-13-14-6-7-19-13/h2-5H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGZWYZJFNMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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